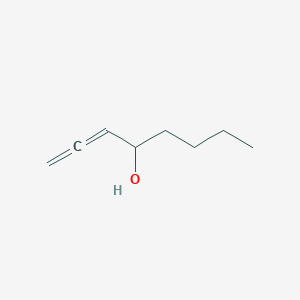
1,2-Octadien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Octadien-4-ol is an organic compound with the molecular formula C8H14O. It is an aliphatic alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Octadien-4-ol can be synthesized through several methods. One common approach involves the reaction of butadiene with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal complex, such as palladium or rhodium, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps, such as distillation or chromatography, to remove any impurities .
化学反応の分析
Types of Reactions
1,2-Octadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols or other substituted derivatives.
科学的研究の応用
1,2-Octadien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals
作用機序
The mechanism of action of 1,2-Octadien-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Similar Compounds
2,4-Octadien-1-ol: Similar structure but with different double bond positions.
Geraniol: A monoterpenoid with similar functional groups but different carbon chain length.
Linalool: An acyclic monoterpenoid with a similar hydroxyl group but different double bond positions .
Uniqueness
1,2-Octadien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
57649-52-2 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h6,8-9H,2-3,5,7H2,1H3 |
InChIキー |
BWNZFXIKXMGQHF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C=C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















